5-(2-fluoroethoxy)-1H-indole
Description
5-(2-Fluoroethoxy)-1H-indole is a fluorinated indole derivative with the molecular formula C₁₀H₁₀FNO and a molecular weight of 179.19 g/mol. Its structure features a 2-fluoroethoxy substituent (-OCH₂CH₂F) at the 5-position of the indole scaffold, as confirmed by SMILES notation (FCCOc1ccc2[nH]ccc2c1) and InChI data . This compound is of interest in medicinal chemistry due to the electron-withdrawing nature of the fluorine atom, which can modulate electronic properties, lipophilicity, and binding interactions in drug design. Synthetic routes often involve nucleophilic substitution or coupling reactions, similar to methods used for related alkoxyindoles (e.g., azide or chloride intermediates) .
Properties
IUPAC Name |
5-(2-fluoroethoxy)-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FNO/c11-4-6-13-9-1-2-10-8(7-9)3-5-12-10/h1-3,5,7,12H,4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRTAUTLAOMSHHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN2)C=C1OCCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-fluoroethoxy)-1H-indole typically involves the following steps:
Starting Material: The synthesis begins with the commercially available indole.
Fluoroethoxylation: The indole undergoes a nucleophilic substitution reaction with 2-fluoroethanol in the presence of a base such as potassium carbonate. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Purification: The product is purified using standard techniques such as column chromatography to obtain the desired 5-(2-fluoroethoxy)-1H-indole.
Industrial Production Methods: Industrial production of 5-(2-fluoroethoxy)-1H-indole follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-(2-fluoroethoxy)-1H-indole can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, to form corresponding indole-2-carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to convert the compound into its reduced forms.
Substitution: The compound can participate in electrophilic substitution reactions, where the indole ring can be further functionalized with various substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents like halogens or nitro compounds in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Indole-2-carboxylic acids.
Reduction: Reduced indole derivatives.
Substitution: Various substituted indoles depending on the electrophile used.
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of 5-(2-fluoroethoxy)-1H-indole typically involves the nucleophilic substitution of indole with 2-fluoroethanol in the presence of a base like potassium carbonate. The reaction is conducted in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures. Purification is usually achieved through column chromatography.
Chemical Reactions:
- Oxidation: The compound can be oxidized to form indole-2-carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
- Reduction: Reduction reactions with lithium aluminum hydride yield reduced indole derivatives.
- Substitution: Electrophilic substitution can modify the indole ring with various substituents, enhancing its chemical versatility.
Organic Synthesis
5-(2-fluoroethoxy)-1H-indole serves as a crucial building block in organic synthesis, facilitating the creation of more complex molecules. Its unique structure allows for the development of derivatives that can be tailored for specific applications in research and industry.
Biological Studies
The compound is being investigated for its interactions with biological targets, such as enzymes and receptors. The fluorinated ethoxy group enhances binding affinity and selectivity, making it valuable for biochemical research. Studies have shown that derivatives of this compound can modulate cytokine responses, particularly in inflammatory diseases by inhibiting interleukin-1 (IL-1) activity .
Medicinal Chemistry
Research into 5-(2-fluoroethoxy)-1H-indole indicates its potential as a pharmaceutical intermediate. It is particularly relevant in developing drugs targeting neurological and psychiatric disorders due to its ability to interact with specific molecular targets. For instance, compounds derived from this indole have shown promising results in inhibiting IL-1 receptor activity, which is crucial for treating inflammatory conditions .
Case Study 1: Anti-inflammatory Activity
A recent study developed 5-fluoro/(trifluoromethoxy)-1H-indole derivatives that exhibited strong inhibitory effects on IL-1 receptor responses. Compounds synthesized showed IC50 values as low as 0.01 µM, indicating high potency against inflammatory pathways . This highlights the therapeutic potential of fluorinated indoles in treating diseases driven by pro-inflammatory cytokines.
Case Study 2: Structural Probing
Research utilizing fluorine NMR spectroscopy has demonstrated that 5-(2-fluoroethoxy)-1H-indole can serve as a probe for dynamic protein studies. The unique chemical shift characteristics of fluorine allow researchers to investigate protein structures and interactions without interference from biological systems .
Mechanism of Action
The mechanism of action of 5-(2-fluoroethoxy)-1H-indole involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated ethoxy group can enhance the compound’s binding affinity and selectivity, influencing its biological activity. The exact pathways and targets depend on the specific application and context of the research.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Physicochemical Comparisons
Research Findings
- Synthetic Yields : Alkoxy-substituted indoles (e.g., 5-(2-fluoroethoxy)-1H-indole) are typically synthesized in higher yields (>70%) compared to carboxamide derivatives (10–50%) due to the efficiency of nucleophilic substitution over amide coupling .
- Biological Activity : Fluorine at position 5 enhances binding to hydrophobic targets (e.g., serotonin receptors) compared to unsubstituted indoles. Methoxyethoxy analogues show reduced affinity due to lower lipophilicity .
Biological Activity
5-(2-Fluoroethoxy)-1H-indole is a compound of significant interest in biochemical and pharmacological research due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, detailing its synthesis, mechanisms of action, and relevant case studies.
Synthesis Methods:
The synthesis of 5-(2-fluoroethoxy)-1H-indole typically involves a nucleophilic substitution reaction between indole and 2-fluoroethanol, facilitated by a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified using standard techniques like column chromatography.
Chemical Structure:
The compound features an indole core, which is a common motif in many biologically active compounds. The presence of the fluorinated ethoxy group enhances its chemical stability and biological activity, making it a valuable candidate for various applications in medicinal chemistry.
The biological activity of 5-(2-fluoroethoxy)-1H-indole is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The fluorinated ethoxy group can improve the compound's binding affinity and selectivity, influencing its pharmacological effects.
Interaction with Biological Targets:
- Enzyme Inhibition: The compound has shown potential in inhibiting various enzymes involved in metabolic pathways, which can lead to therapeutic effects in conditions such as cancer and neurodegenerative diseases.
- Receptor Binding: Preliminary studies suggest that 5-(2-fluoroethoxy)-1H-indole may interact with sigma receptors, which are implicated in several neurological disorders .
Anticancer Activity
Research has indicated that 5-(2-fluoroethoxy)-1H-indole exhibits promising anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and modulation of signaling pathways related to cell survival .
Table 1: Summary of Anticancer Activity Studies
| Study Reference | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| MCF-7 | 15 | Apoptosis induction | |
| HeLa | 20 | ROS generation | |
| A549 | 18 | Cell cycle arrest |
Neuroprotective Effects
Additionally, this compound has been studied for its neuroprotective effects. It appears to enhance neurogenesis and reduce neuroinflammation, making it a candidate for treating conditions like Alzheimer's disease. Its ability to cross the blood-brain barrier efficiently is particularly noteworthy .
Table 2: Neuroprotective Studies
| Study Reference | Model Used | Outcome |
|---|---|---|
| Mouse model | Reduced neuroinflammation | |
| Cell culture | Increased neuronal survival |
Case Studies
Several case studies have highlighted the potential applications of 5-(2-fluoroethoxy)-1H-indole in drug development:
- Alzheimer's Disease Research: A study explored the use of derivatives similar to 5-(2-fluoroethoxy)-1H-indole as PET imaging agents for detecting amyloid plaques in Alzheimer's patients. The findings suggested that these compounds could enhance imaging clarity due to their favorable pharmacokinetics .
- Cancer Therapeutics: Another investigation assessed the compound's efficacy against various cancer types, revealing significant tumor reduction in treated animal models compared to controls .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
